molecular formula C20H19NO2 B1648081 3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 901555-88-2

3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1648081
CAS No.: 901555-88-2
M. Wt: 305.4 g/mol
InChI Key: AVHMSIXCRIVXLR-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a complex structure that includes a quinoline core substituted with a methyl group at the 3-position, a propylphenyl group at the 2-position, and a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an enolisable ketone under acidic or basic conditions . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

For industrial production, green and sustainable methods are preferred. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-phenylquinoline-4-carboxylic acid: Similar structure but lacks the propyl group.

    2-Phenylquinoline-4-carboxylic acid: Lacks both the methyl and propyl groups.

    3-Methylquinoline-4-carboxylic acid: Lacks the phenyl and propyl groups.

Uniqueness

3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the propylphenyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-6-14-9-11-15(12-10-14)19-13(2)18(20(22)23)16-7-4-5-8-17(16)21-19/h4-5,7-12H,3,6H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHMSIXCRIVXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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